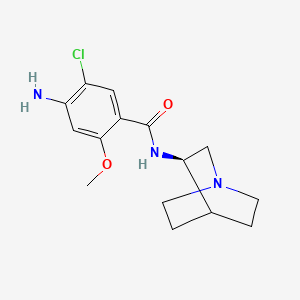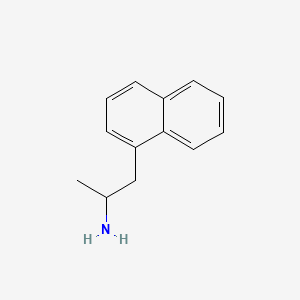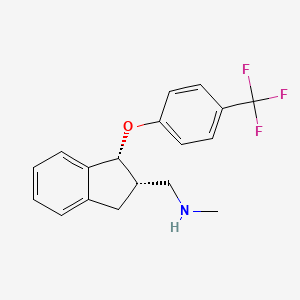
6-chloro-2-(3-nitrophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(3-nitrophenyl)chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromen-4-one core with a chlorine atom at the 6th position and a nitrophenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3-nitrophenyl)chromen-4-one typically involves the condensation of 6-chlorochromone with 3-nitrobenzaldehyde. This reaction is often carried out in the presence of a base such as pyridine or piperidine, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-(3-nitrophenyl)chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromen-4-one core can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-chloro-2-(3-aminophenyl)chromen-4-one.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones of the chromen-4-one core.
Applications De Recherche Scientifique
6-chloro-2-(3-nitrophenyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(3-nitrophenyl)chromen-4-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The chromen-4-one core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
6-chloro-2-(3-nitrophenyl)chromen-4-one can be compared with other chromen-4-one derivatives, such as:
6-chloro-2-(4-nitrophenyl)chromen-4-one: Similar structure but with the nitro group at the 4th position of the phenyl ring.
6-chloro-2-(3-aminophenyl)chromen-4-one: Reduction product of this compound.
6-chloro-2-(3-hydroxyphenyl)chromen-4-one: Hydroxylated derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Propriétés
Numéro CAS |
127767-40-2 |
|---|---|
Formule moléculaire |
C15H8ClNO4 |
Poids moléculaire |
301.68 g/mol |
Nom IUPAC |
6-chloro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |
Clé InChI |
DKCAUMRZSZVJCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)





